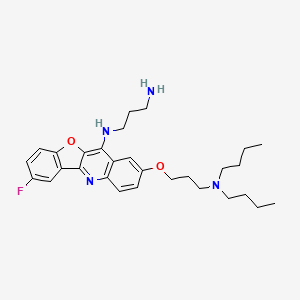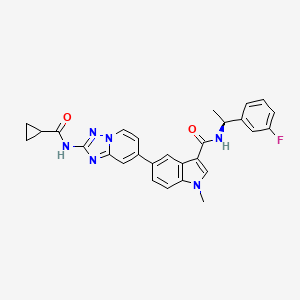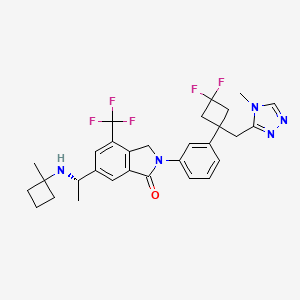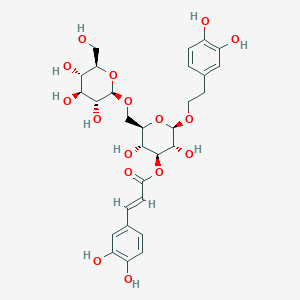
Antitumor agent-122
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-122 involves a multi-step process. One of the methods includes the preparation of a 5-step, 3-pot sequence that is mainly done in recyclable water, highlighting the use of environmentally responsible techniques . The process involves the use of a palladium catalyst at a significantly reduced concentration compared to traditional methods.
Industrial Production Methods
Industrial production methods for this compound are designed to be environmentally friendly. The process utilizes recyclable solvents and minimizes the use of hazardous reagents, making it a greener alternative to conventional synthesis routes .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-122 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antitumor properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts, organic solvents, and stabilizing agents like polyethylene glycol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from the reactions involving this compound are derivatives with enhanced antiproliferative activity. These derivatives are tested for their efficacy against different cancer cell lines to identify the most potent compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-122 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying environmentally friendly synthesis methods.
Biology: Investigated for its antiproliferative activity against various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer.
Industry: Utilized in the development of new antitumor drugs with improved efficacy and reduced toxicity
Wirkmechanismus
The mechanism of action of Antitumor agent-122 involves binding to specific molecular targets and pathways within cancer cells. It inhibits cell proliferation, induces apoptosis, and disrupts the cell cycle. The compound targets proteins involved in cell growth and survival, leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Used for treating multiple myeloma.
Lenalidomide: Another derivative of thalidomide with enhanced efficacy.
Panitumumab: A monoclonal antibody used for treating metastatic colorectal cancer.
Uniqueness
Antitumor agent-122 stands out due to its low toxicity and limited resistance compared to other antitumor agents. Its environmentally friendly synthesis process also makes it a unique and sustainable option for cancer treatment .
Eigenschaften
Molekularformel |
C28H30N4O2S2 |
|---|---|
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
benzyl 4-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-6-yl]piperazine-1-carbodithioate |
InChI |
InChI=1S/C28H30N4O2S2/c1-29(2)13-18-32-26(33)22-10-6-9-21-24(12-11-23(25(21)22)27(32)34)30-14-16-31(17-15-30)28(35)36-19-20-7-4-3-5-8-20/h3-12H,13-19H2,1-2H3 |
InChI-Schlüssel |
MSWXPGNCXHFNIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=S)SCC5=CC=CC=C5)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)


![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)





![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)


